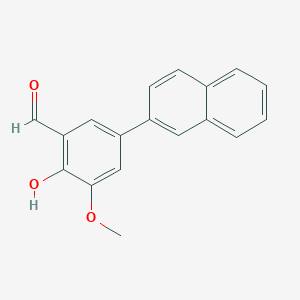
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a naphthalenyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, where 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group . This reaction typically yields the desired product with a high degree of selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzoic acid.
Reduction: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
類似化合物との比較
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Shares similar functional groups but lacks the naphthalenyl moiety.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with different substitution patterns on the benzaldehyde ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Commonly used in the food industry and has a different substitution pattern.
Uniqueness: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.
特性
分子式 |
C18H14O3 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
2-hydroxy-3-methoxy-5-naphthalen-2-ylbenzaldehyde |
InChI |
InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-19)18(17)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11,20H,1H3 |
InChIキー |
JBYGIIVNULGDME-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


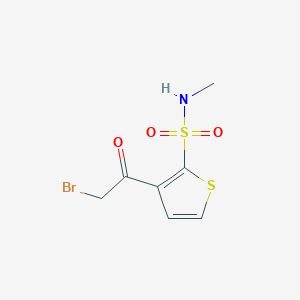
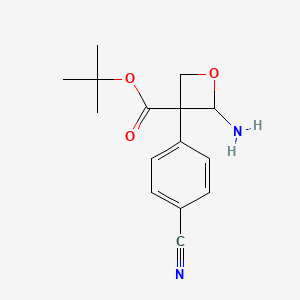

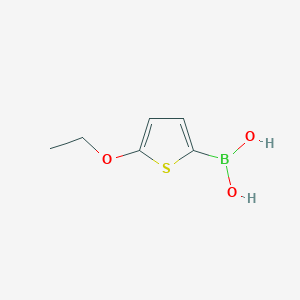
![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
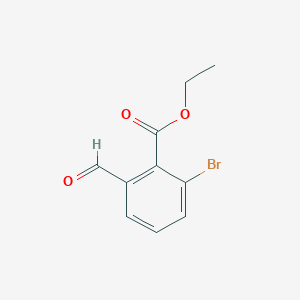
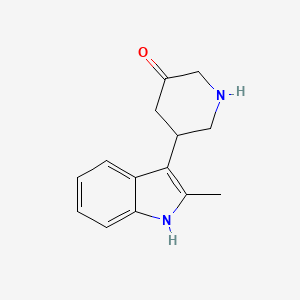
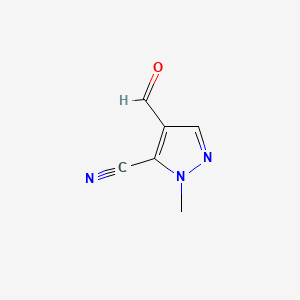
![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)

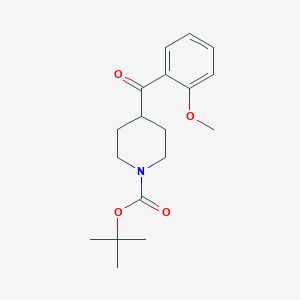
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)
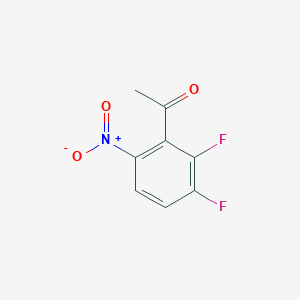
![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
